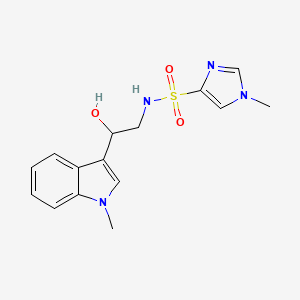
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that contains an indole and an imidazole ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Both indole and imidazole are key components of many important biological structures .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have an indole and an imidazole ring connected by a 2-hydroxyethyl chain. The sulfonamide group would be attached to the imidazole ring. The exact structure would need to be confirmed by spectroscopic methods such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and imidazole rings, both of which are aromatic and thus relatively stable. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and imidazole rings would likely make the compound relatively stable and aromatic. The sulfonamide group could confer some degree of polarity to the molecule .科学的研究の応用
Bioconversion and Metabolic Studies
Microbial-Based Surrogate Biocatalytic System
A study explored the use of a microbial-based system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential for microbial systems in drug metabolism studies. This approach could support the full structural characterization of metabolites, facilitating insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Electrophysiological and Antiarrhythmic Activity
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown their potency as selective class III antiarrhythmic agents, highlighting their role in cardiac health and potential in developing new treatments for arrhythmias (Morgan et al., 1990).
Synthesis and Antibacterial Evaluation
Heterocyclic Compounds with Sulfonamido Moiety
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. This underscores the compound's significance in contributing to the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Antimicrobial and Antiproliferative Agents
Sulfonamide Derivatives
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated as antimicrobial and antiproliferative agents. This research contributes to the search for new therapeutic agents in the fight against cancer and microbial infections (Abd El-Gilil, 2019).
Environmental Impact and Degradation
Microbial Strategy for Eliminating Sulfonamide Antibiotics
A study on the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 revealed an unusual pathway of degradation, suggesting a microbial strategy for eliminating these compounds from the environment, potentially reducing the risk of antibiotic resistance propagation (Ricken et al., 2013).
将来の方向性
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-9-15(16-10-18)23(21,22)17-7-14(20)12-8-19(2)13-6-4-3-5-11(12)13/h3-6,8-10,14,17,20H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFLGIFKHMMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

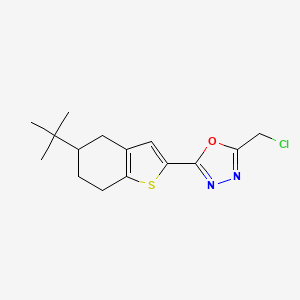
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)
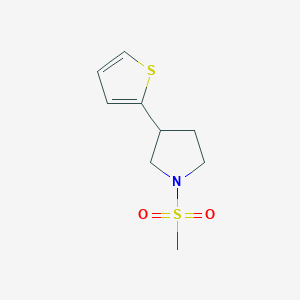
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)


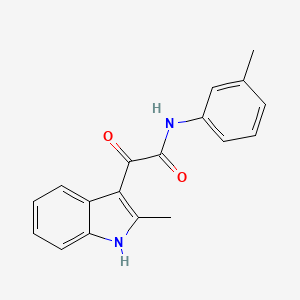
![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)
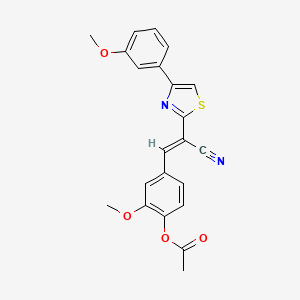

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)